1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide 1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1324676-46-1
VCID: VC7586128
InChI: InChI=1S/C15H13N3O3/c1-18-6-2-3-11(15(18)21)14(20)16-10-4-5-12-9(7-10)8-13(19)17-12/h2-7H,8H2,1H3,(H,16,20)(H,17,19)
SMILES: CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Molecular Formula: C15H13N3O3
Molecular Weight: 283.287

1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide

CAS No.: 1324676-46-1

Cat. No.: VC7586128

Molecular Formula: C15H13N3O3

Molecular Weight: 283.287

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-N-(2-oxoindolin-5-yl)-1,2-dihydropyridine-3-carboxamide - 1324676-46-1

Specification

CAS No. 1324676-46-1
Molecular Formula C15H13N3O3
Molecular Weight 283.287
IUPAC Name 1-methyl-2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C15H13N3O3/c1-18-6-2-3-11(15(18)21)14(20)16-10-4-5-12-9(7-10)8-13(19)17-12/h2-7H,8H2,1H3,(H,16,20)(H,17,19)
Standard InChI Key QVZUJWGLXAGLLD-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C3

Introduction

Chemical Structure and Systematic Nomenclature

Structural Composition

The molecule comprises two primary heterocyclic systems: a 1-methyl-2-oxo-1,2-dihydropyridine core and a 2-oxoindolin-5-yl substituent linked via a carboxamide group (Figure 1). The pyridine ring is substituted at position 1 with a methyl group and at position 3 with a carboxamide functional group. The indolinone moiety (2-oxoindoline) is attached to the carboxamide nitrogen, with substitution at the 5-position of the indole ring .

Table 1: Key structural components and their positions

ComponentPositionFunctional Group
Pyridine ring1Methyl group
Pyridine ring2Ketone (oxo)
Pyridine ring3Carboxamide linkage
Indolinone system5Attachment to carboxamide

IUPAC Nomenclature and Naming Conventions

The systematic name follows IUPAC guidelines by prioritizing the parent hydropyridine system. The numbering begins at the pyridine nitrogen, with the methyl group at position 1 and the oxo group at position 2. The carboxamide substituent at position 3 adopts the N-(2-oxoindolin-5-yl) designation, reflecting the indolinone’s oxo group at position 2 and substitution at position 5 . This aligns with synthetic cannabinoid naming conventions, where core and tail moieties are explicitly described .

Synthesis and Characterization

StepReactantsConditionsYield*
1Ethyl acetoacetate, methylamineThermal cyclization, 120°C~40%
23-Carboxylic acid derivative, 5-amino-2-oxoindolineDCM, EDCI, RT~55%
*Estimated based on analogous syntheses .

Spectroscopic Characterization

Key analytical data inferred from related structures:

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (pyridinone/indolinone C=O) .

  • NMR (¹H):

    • Pyridine ring: δ 6.8–7.2 ppm (H-4, H-5, H-6) .

    • Indolinone: δ 10.2 ppm (NH), δ 7.3–7.6 ppm (aromatic H) .

  • MS: Expected molecular ion [M+H]⁺ at m/z 298.1 (C₁₅H₁₃N₃O₃) .

Physicochemical Properties

Molecular Parameters

Table 3: Calculated physicochemical properties

PropertyValueMethod/Source
Molecular weight297.29 g/molPubChem algorithm
LogP (lipophilicity)1.8 ± 0.3XLogP3
PSA (polar surface area)78.9 ŲChemAxon
Solubility (water)~0.12 mg/mLESOL model

Stability and Reactivity

  • Thermal Stability: Decomposition predicted >200°C (analogous to 1-methyl-2-oxo-pyridine derivatives) .

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed amide hydrolysis under alkaline conditions (pH >10) .

ParameterPredictionTool Used
CYP3A4 inhibitionModerateADMETlab 2.0
HepatotoxicityLow riskProTox-II
BBB permeabilityPoorSwissADME

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